3-Chloro-2-fluoro-4-(trifluoromethyl)aniline
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Overview
Description
3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the presence of a trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound . The trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might be involved in similar biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of the compound, potentially enhancing its bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactionsFor instance, starting from 2-chloro-4-fluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is also a candidate for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions include various substituted anilines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Chloro-2-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
2-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated aniline derivative with distinct properties.
4-Fluoro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in the position of the fluorine atom.
Uniqueness
3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions and reactivity .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZNCUORKSLUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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